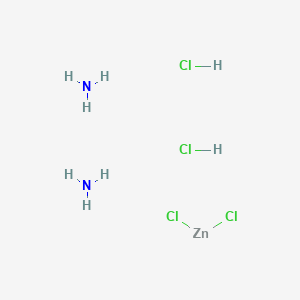
Diazanium,tetrachlorozinc(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is commonly used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of diazanium,tetrachlorozinc(2-) can be achieved through several methods. One of the most common methods involves the reaction between zinc chloride and ammonium chloride in an aqueous solution. The reaction results in the formation of diazanium,tetrachlorozinc(2-) and ammonium chloride as a byproduct. This method is widely used in both laboratory and industrial settings due to its simplicity and efficiency.
Analyse Chemischer Reaktionen
Diazanium,tetrachlorozinc(2-) undergoes various chemical reactions, including substitution reactions. In these reactions, the compound can react with different nucleophiles to form new products. For example, it can react with halides to form corresponding zinc halides. The reaction conditions typically involve aqueous solutions and moderate temperatures to ensure optimal yields.
Wissenschaftliche Forschungsanwendungen
Diazanium,tetrachlorozinc(2-) has numerous applications in scientific research. In chemistry, it is used as a reagent in various synthesis reactions. In biology and medicine, it is utilized for its potential antimicrobial properties and as a component in certain diagnostic assays . In industry, it is employed in processes such as galvanizing and as a flux in welding and soldering .
Wirkmechanismus
The mechanism of action of diazanium,tetrachlorozinc(2-) involves its interaction with various molecular targets. In biological systems, it can interact with microbial cell membranes, leading to disruption and cell death. In chemical reactions, it acts as a source of zinc ions, which can participate in various catalytic and substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Diazanium,tetrachlorozinc(2-) is similar to other diazonium compounds, such as benzenediazonium chloride and methyldiazonium carboxylate. it is unique due to its specific combination of zinc and ammonium ions, which imparts distinct chemical properties and reactivity. Other similar compounds include diazonium salts like benzenediazonium tetrafluoroborate and alkanediazonium salts .
Eigenschaften
Molekularformel |
Cl4H8N2Zn |
|---|---|
Molekulargewicht |
243.3 g/mol |
IUPAC-Name |
azane;dichlorozinc;dihydrochloride |
InChI |
InChI=1S/4ClH.2H3N.Zn/h4*1H;2*1H3;/q;;;;;;+2/p-2 |
InChI-Schlüssel |
QOQUXKCHSZSKOT-UHFFFAOYSA-L |
Kanonische SMILES |
N.N.Cl.Cl.Cl[Zn]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



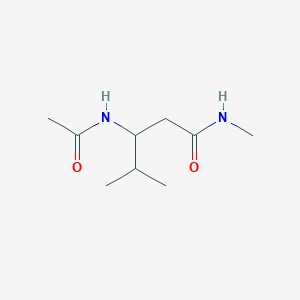

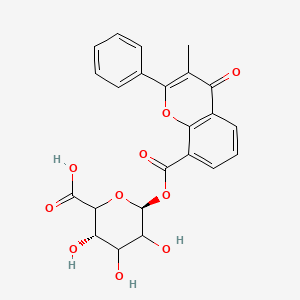
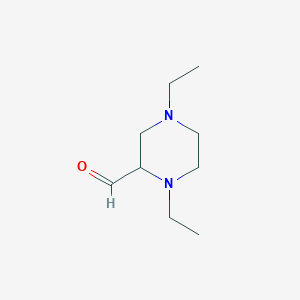

![Ethanethioamide, 2-[(1,1-dimethylethyl)sulfinyl]-N,N-dimethyl-](/img/structure/B13814852.png)
![1,3,3-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B13814853.png)
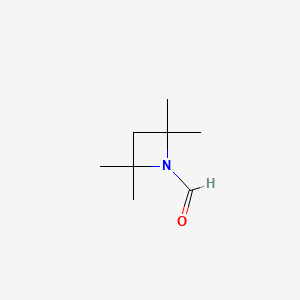
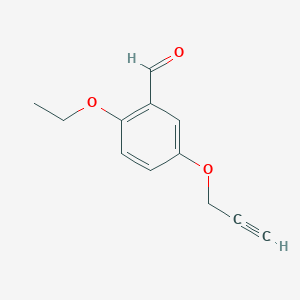
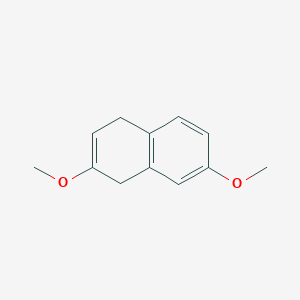
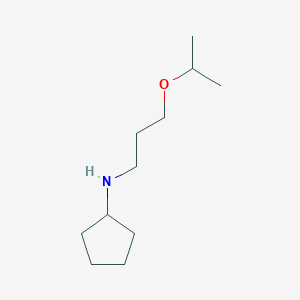
![6-Methyl-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B13814865.png)

